molecular formula C7H15NO2 B8525584 Methyl 2-(isopropylamino)propionate

Methyl 2-(isopropylamino)propionate

Cat. No.: B8525584
M. Wt: 145.20 g/mol
InChI Key: LSZJHXHDMLYQFO-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)propionate is an organic compound featuring a propionate ester backbone substituted with an isopropylamino group. The compound combines the reactivity of an ester group with the basicity of an amine, making it a candidate for pharmaceutical intermediates or specialty chemicals.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C7H15NO2/c1-5(2)8-6(3)7(9)10-4/h5-6,8H,1-4H3

InChI Key

LSZJHXHDMLYQFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2.1 Ethyl 2-Isocyanatopropionate ()
  • Structure : Ethyl ester with an isocyanate (-NCO) group.
  • Key Differences: The isocyanate group is highly reactive compared to the isopropylamino group, enabling participation in urethane or urea formation.
  • Molecular Weight: Not explicitly stated, but likely higher than Methyl 2-(isopropylamino)propionate due to the ethyl and isocyanate groups.
2.2 2-(Diisopropylamino)ethanol ()
  • Structure: Ethanol derivative with a diisopropylamino group.
  • Key Differences: The hydroxyl group in ethanol contrasts with the ester functionality in this compound, affecting solubility (higher hydrophilicity) and reactivity.
  • Applications : Used as a surfactant or pharmaceutical intermediate due to its amine-alcohol structure.
  • Basicity: The diisopropylamino group imparts stronger basicity compared to the mono-substituted isopropylamino group in the target compound.
2.3 Methyl 2-(4-Aminophenyl)propionate Derivatives (–11)
  • Structure: Propionate esters with aromatic amino groups (e.g., 4-aminophenyl or allylamino substituents).
  • Key Differences: The aromatic ring introduces conjugation effects, altering electronic properties and stability.
  • Applications: Likely used in organic synthesis or as intermediates for bioactive molecules, differing from aliphatic amino esters like this compound.

Physicochemical Properties

  • Volatility: Methyl esters (e.g., Methyl 2-methyl-2-(2-nitrophenyl)propionate, ) generally have lower boiling points than ethyl analogs. The isopropylamino group may reduce volatility due to hydrogen bonding.
  • Solubility: Compared to sulfur-containing analogs like Ethyl 2-(methyldithio)propionate (), this compound is likely more polar and water-soluble due to the amine group.
  • pH Behavior: Amine-containing esters (e.g., compounds in ) often exhibit pH-dependent solubility. For example, pH ranges of 4.5–6.5 are specified for similar amino-alcohol derivatives, suggesting buffering capacity .

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